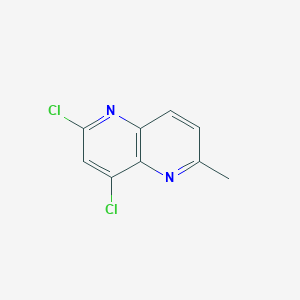

2,4-Dichloro-6-methyl-1,5-naphthyridine

Description

Overview of Naphthyridine Isomers and the 1,5-Naphthyridine (B1222797) System

Naphthyridines are a class of organic compounds that consist of a fused two-ring system, where both rings are pyridines. nih.gov There are six possible isomers of naphthyridine, distinguished by the relative positions of the two nitrogen atoms in the bicyclic framework. nih.govresearchgate.net These isomers are 1,5-naphthyridine, 1,6-naphthyridine, 1,7-naphthyridine, 1,8-naphthyridine (B1210474), 2,6-naphthyridine, and 2,7-naphthyridine (B1199556). nih.govmdpi.com The first naphthyridine derivative was synthesized in 1893, and the parent unsubstituted 1,5- and 1,8-naphthyridines were first described in 1927. rsc.org

The 1,5-naphthyridine system, also known as pyrido[3,2-b]pyridine, is a key scaffold in organic synthesis. chemimpex.com Its structure is characterized by the placement of nitrogen atoms at positions 1 and 5. nih.govchemimpex.com This arrangement imparts a specific electronic distribution and geometry to the molecule, influencing its reactivity and potential as a ligand for metal complexes. The aromaticity of the 1,5-naphthyridine ring has been a subject of theoretical studies, which have sought to understand its stability and electronic characteristics. nih.gov The reactivity of 1,5-naphthyridines shares similarities with quinolines, making them susceptible to electrophilic substitution, nucleophilic substitution, oxidation, and reduction reactions. nih.gov

Academic Significance of Substituted 1,5-Naphthyridines in Modern Synthetic and Materials Chemistry

Substituted 1,5-naphthyridines are of considerable interest in both synthetic and materials chemistry due to their versatile properties. researchgate.netnih.gov In synthetic chemistry, they serve as crucial intermediates for the construction of more complex molecules. researchgate.netnih.gov The ability to introduce various functional groups onto the 1,5-naphthyridine core allows for the fine-tuning of their chemical and physical properties. nih.gov Common synthetic methodologies to access this scaffold include Skraup and Friedländer reactions, as well as various cycloaddition and cross-coupling reactions. nih.govresearchgate.net

In the realm of materials science, 1,5-naphthyridine derivatives are explored for their potential in developing advanced materials. chemimpex.com Their rigid, planar structure and electron-deficient nature make them suitable components for organic electronic materials. nih.gov For instance, they have been incorporated into polymers to enhance thermal stability and chemical resistance. chemimpex.com Furthermore, 1,5-naphthyridine-based compounds have been investigated as ligands in coordination chemistry, forming complexes with various metals. researchgate.net These complexes have potential applications in catalysis and as functional materials. researchgate.netchemimpex.com The unique photophysical properties of some 1,5-naphthyridine derivatives have also led to their investigation in the context of organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C9H6Cl2N2 |

|---|---|

Molecular Weight |

213.06 g/mol |

IUPAC Name |

2,4-dichloro-6-methyl-1,5-naphthyridine |

InChI |

InChI=1S/C9H6Cl2N2/c1-5-2-3-7-9(12-5)6(10)4-8(11)13-7/h2-4H,1H3 |

InChI Key |

MLMKBENEDGBTRC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)N=C(C=C2Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dichloro 6 Methyl 1,5 Naphthyridine and Its Derivatives

Classical Annulation and Cyclization Approaches to 1,5-Naphthyridine (B1222797) Skeletons

The foundational 1,5-naphthyridine framework is assembled through various cyclization reactions, with several classical methods remaining prominent in synthetic chemistry.

Skraup-Type Reactions and Variants from 3-Aminopyridines

The Skraup reaction and its modifications represent a cornerstone for the synthesis of 1,5-naphthyridine derivatives. nih.govwikipedia.org This method typically involves the reaction of a 3-aminopyridine (B143674) with glycerol (B35011) in the presence of an acid catalyst and an oxidizing agent. nih.govwikipedia.org For instance, reacting 3-amino-4-methylpyridine (B17607) with acetaldehyde (B116499) can yield 2,8-dimethyl-1,5-naphthyridine. nih.gov Similarly, 2-hydroxy-6-methyl-1,5-naphthyridine can be prepared from 6-methoxy-3-aminopyridine. nih.gov A variety of catalysts, including iodine, sodium nitrite, potassium iodide, potassium iodate, manganese dioxide, and potassium permanganate, have been employed to facilitate this reaction. nih.gov The use of iodine in a dioxane/water mixture has been noted for its efficiency and reusability. nih.gov

Table 1: Examples of Skraup-Type Reactions for 1,5-Naphthyridine Synthesis

| 3-Aminopyridine Reactant | Carbonyl Source | Product | Catalyst/Conditions | Reference |

| 3-Amino-4-methylpyridine | Acetaldehyde | 2,8-Dimethyl-1,5-naphthyridine | Not specified | nih.gov |

| 6-Methoxy-3-aminopyridine | Not specified | 2-Hydroxy-6-methyl-1,5-naphthyridine | Not specified | nih.gov |

| 2-Chloro-3,5-diaminopyridine | Hexafluoroacetylacetone | Substituted 1,5-Naphthyridine | Montmorillonite K10 | nih.gov |

| 3-Aminopyridine | Glycerol | 1,5-Naphthyridine | Iodine, NaNO₂, KI, KIO₃, MnO₂, or KMnO₄ | nih.gov |

Gould-Jacobs and Friedländer Cyclizations

The Gould-Jacobs reaction provides another versatile route to 1,5-naphthyridines. nih.govresearchgate.net This process begins with the condensation of a 3-aminopyridine with a malonic ester derivative, such as diethyl methylenemalonate, followed by thermal cyclization. nih.gov This approach has been successfully used to synthesize various 4-hydroxy-1,5-naphthyridine derivatives. nih.gov For example, the reaction of 3-aminopyridine with diethyl methylenemalonate leads to the formation of a 4-hydroxy-1,5-naphthyridine intermediate which can be further converted. nih.gov

The Friedländer annulation is another powerful tool for constructing the 1,5-naphthyridine core. mdpi.comrsc.org This reaction involves the condensation of a 3-amino-2-carbonylpyridine derivative with a compound containing an activated methylene (B1212753) group. mdpi.com For example, benzo[b] nih.govresearchgate.netnaphthyridine can be synthesized from 3-aminopicolinaldehyde (B17692) and 2-methylcyclohexanone. mdpi.com A modified Friedländer reaction using 3-aminoquinaldehyde and 2-acetylpyridine (B122185) has been employed to prepare 2-(pyridin-2-yl)benzo[b] nih.govresearchgate.netnaphthyridine. mdpi.com

Table 2: Examples of Gould-Jacobs and Friedländer Cyclizations

| Reaction Type | Starting Materials | Product | Key Features | Reference |

| Gould-Jacobs | 3-Aminopyridine, Diethyl methylenemalonate | 4-Hydroxy-1,5-naphthyridine derivative | Thermal cyclization | nih.gov |

| Friedländer | 3-Aminopicolinaldehyde, 2-Methylcyclohexanone | Benzo[b] nih.govresearchgate.netnaphthyridine | Base-catalyzed condensation | mdpi.com |

| Modified Friedländer | 3-Aminoquinaldehyde, 2-Acetylpyridine | 2-(Pyridin-2-yl)benzo[b] nih.govresearchgate.netnaphthyridine | NaOH in ethanol | mdpi.com |

Other Multicomponent and Cascade Reactions

Modern synthetic strategies have introduced various multicomponent and cascade reactions for the efficient assembly of the 1,5-naphthyridine skeleton. nih.govnih.gov These reactions offer advantages in terms of atom economy and procedural simplicity by combining multiple steps in a single pot. For example, aza-Diels-Alder reactions (Povarov reaction) have been utilized to synthesize tetrahydro-1,5-naphthyridine derivatives, which can then be aromatized. nih.gov Cascade processes involving an Ugi three-component reaction followed by an intramolecular aza-Diels-Alder cycloaddition have been developed for the synthesis of complex benzo[f] nih.govrsc.orgnaphthyridines. nih.gov

Targeted Halogenation and Chlorination Strategies for Dichloronaphthyridines

Once the 1,5-naphthyridine core is established, the introduction of chlorine atoms at specific positions is a crucial step in the synthesis of compounds like 2,4-dichloro-6-methyl-1,5-naphthyridine.

Direct Halogenation Methods

Direct halogenation of the 1,5-naphthyridine ring can be a viable method, although it may lack regioselectivity depending on the substrate and reaction conditions. A reported method involves the direct halogenation of 4-hydroxy-1,5-naphthyridine to yield 4-chloro-1,5-naphthyridine (B1297630). nih.gov

Conversion from Hydroxy- and Oxo-Naphthyridine Precursors

A more common and controlled method for introducing chlorine atoms is the conversion of hydroxy- or oxo-naphthyridine precursors. nih.gov This is a key step in the synthesis of this compound, which starts from a dihydroxy precursor. The hydroxyl groups, often present as their tautomeric oxo forms (naphthyridinones), can be converted to chloro groups using standard chlorinating agents. nih.gov

Phosphorus oxychloride (POCl₃) is a widely used reagent for this transformation. nih.gov For example, 1,5-naphthyridine-2(1H)-one can be converted to 2-chloro-1,5-naphthyridine (B1368886) using POCl₃. nih.gov Similarly, 1,5-naphthyridine-4(1H)-one can be chlorinated to 4-chloro-1,5-naphthyridine. nih.gov The synthesis of this compound would analogously proceed from 2,4-dihydroxy-6-methyl-1,5-naphthyridine by treatment with a chlorinating agent like phosphorus oxychloride.

Table 3: Chlorination of Hydroxy/Oxo-Naphthyridine Precursors

| Precursor | Reagent | Product | Reference |

| 1,5-Naphthyridine-2(1H)-one | POCl₃ | 2-Chloro-1,5-naphthyridine | nih.gov |

| 1,5-Naphthyridine-4(1H)-one | POCl₃ | 4-Chloro-1,5-naphthyridine | nih.gov |

| 2,4-Dihydroxy-6-methyl-1,5-naphthyridine | POCl₃ (or similar) | This compound | Inferred from general methods |

An in-depth examination of the synthetic strategies for this compound and its derivatives reveals a landscape of intricate chemical transformations. This article delves into the specific methodologies for introducing and functionalizing the methyl group on the naphthyridine core, as well as the application of modern organometallic and cross-coupling reactions in the synthesis of these complex heterocyclic systems.

Reactivity and Derivatization Pathways of 2,4 Dichloro 6 Methyl 1,5 Naphthyridine

Nucleophilic Substitution Reactions on Dichlorinated Naphthyridines

The electron-deficient nature of the naphthyridine ring, further enhanced by the two chlorine atoms, makes the 2 and 4 positions susceptible to attack by nucleophiles. This reactivity is central to the functionalization of 2,4-dichloro-6-methyl-1,5-naphthyridine.

Displacement of Chlorine Atoms by Various Nucleophiles (e.g., Amines, Alkoxides)

The chlorine atoms at the C2 and C4 positions of the 1,5-naphthyridine (B1222797) ring are effective leaving groups and can be displaced by a variety of nucleophiles. This process, known as nucleophilic aromatic substitution (SNAr), is a cornerstone for creating diverse derivatives.

Amines as Nucleophiles: The reaction of dichloronaphthyridines with amines is a widely employed strategy for synthesizing amino-substituted naphthyridines. For instance, treatment of 4-chloro-1,5-naphthyridine (B1297630) derivatives with amines can lead to the corresponding 4-amino-1,5-naphthyridines. nih.gov In a similar vein, selective amination at the C2 position has been achieved by reacting 2-chloro-1,5-naphthyridine (B1368886) with ammonium (B1175870) hydroxide (B78521) at elevated temperatures. nih.gov The use of dichloro derivatives allows for the sequential introduction of different amino groups. nih.gov

Alkoxides and Thiolates as Nucleophiles: Besides amines, other nucleophiles like alkoxides and thiolates can also displace the chlorine atoms. For example, 4-chloro-1,5-naphthyridines have been reacted with sodium methanethiol (B179389) to produce the corresponding methylsulfanyl derivative. nih.gov

A summary of representative nucleophilic substitution reactions on chloro-1,5-naphthyridines is presented below:

| Starting Material | Nucleophile | Product | Reference |

| 4-Chloro-1,5-naphthyridine | 3-(2-nitro-1-imidazolyl)-propylamine | 4-(3-(2-nitro-1-imidazolyl)propylamino)-1,5-naphthyridine | nih.gov |

| 2-Chloro-1,5-naphthyridine | Ammonium hydroxide | 2-Amino-1,5-naphthyridine | nih.gov |

| 4-Chloro-1,5-naphthyridine | Sodium methanethiol | 4-(Methylsulfanyl)-1,5-naphthyridine | nih.gov |

Regioselectivity in Nucleophilic Aromatic Substitution

In molecules like this compound, where two reactive sites for nucleophilic attack exist, the regioselectivity of the reaction is a critical consideration. The substitution can occur at either the C2 or C4 position, and the outcome is often influenced by factors such as the nature of the nucleophile, the solvent, and the presence of other substituents on the ring. wuxiapptec.commdpi.com

In related heterocyclic systems like 2,4-dichloroquinazolines, nucleophilic attack preferentially occurs at the C4 position. mdpi.com This selectivity is attributed to the electronic properties of the ring system, where the carbon at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack. mdpi.com Similar principles can be applied to understand the regioselectivity in dichloronaphthyridines.

Computational studies on dichloropyrimidines have shown that the regioselectivity of SNAr reactions is highly sensitive to the electronic effects of other substituents on the ring. wuxiapptec.com Electron-donating groups can alter the LUMO distribution, potentially favoring attack at the C2 position. wuxiapptec.com While specific studies on this compound are not detailed in the provided results, these general principles of regioselectivity in related heterocyclic systems offer valuable insights. wuxiapptec.commdpi.com

Electrophilic Substitution and Modification of the Naphthyridine Ring

While the 1,5-naphthyridine ring is generally electron-deficient, electrophilic substitution reactions can occur, often requiring specific activating conditions. The nitrogen atoms in the ring can also act as nucleophiles, reacting with electrophiles.

One common electrophilic modification is N-alkylation, where an alkyl group is introduced onto one of the nitrogen atoms. nih.govmdpi.com This reaction typically proceeds by treating the naphthyridine with an alkyl halide. nih.gov Another important reaction is the formation of N-oxides by treating the naphthyridine with an oxidizing agent like m-CPBA. nih.gov These N-oxides are valuable intermediates for further functionalization, as they can facilitate both electrophilic and nucleophilic additions to the ring. nih.gov

Nitration of 1,5-naphthyridine derivatives, another example of electrophilic aromatic substitution, has been shown to occur on the carbocyclic ring in fused systems. mdpi.com For instance, the nitration of 6-methylbenzo[b] nih.govwuxiapptec.comnaphthyridine with a mixture of nitric acid and sulfuric acid results in the introduction of a nitro group onto the benzene (B151609) ring. mdpi.comnih.gov

Side Chain Functionalization and Transformations at the Methyl Position

The methyl group at the C6 position of this compound offers another avenue for chemical modification. The reactivity of this side chain can be influenced by the electronic nature of the naphthyridine ring.

While specific examples of functionalization at the methyl group of this compound are not explicitly detailed, general strategies for side-chain modifications in related heterocyclic systems can be considered. These can include reactions such as oxidation, halogenation, or condensation reactions to introduce new functional groups. The acidity of the methyl protons can be enhanced by the electron-withdrawing nature of the naphthyridine ring, facilitating reactions that proceed via a carbanionic intermediate.

Redox Chemistry of Naphthyridine Systems

The 1,5-naphthyridine core can participate in redox reactions, either through oxidation or reduction of the heterocyclic ring or its substituents.

Oxidation of the naphthyridine ring system can lead to the formation of N-oxides, as previously mentioned. nih.gov These N-oxides are versatile intermediates in organic synthesis. nih.gov The oxidation of partially hydrogenated naphthyridine derivatives can be used to aromatize the ring system. nih.gov For example, tetrahydronaphthyridines can be oxidized to the corresponding aromatic 1,5-naphthyridines using reagents like selenium or DDQ at high temperatures. nih.gov More recently, metal-mediated and photoredox catalysis methods have been developed for the dehydrogenation of tetrahydronaphthyridines under milder conditions. nih.gov

Reduction of the 1,5-naphthyridine system is also a significant transformation. For instance, the nitro groups on nitroquinoline derivatives can be readily reduced to amino groups using reagents like stannous chloride. mdpi.com This transformation is crucial for synthesizing amino-substituted naphthyridines which are important building blocks in medicinal chemistry. mdpi.com

Computational and Spectroscopic Investigations of 2,4 Dichloro 6 Methyl 1,5 Naphthyridine and Analogues

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical calculations are indispensable tools for predicting the molecular properties of compounds before their synthesis and for interpreting experimental data. researchgate.netresearchgate.net Methods like Density Functional Theory (DFT) provide a robust framework for examining the electronic structure, stability, and reactivity of molecules like 2,4-dichloro-6-methyl-1,5-naphthyridine.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability

Density Functional Theory (DFT) has become a standard method for the geometry optimization and electronic structure calculation of molecular systems. researchgate.net Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a sufficiently large basis set, for instance, 6-311++G(d,p), are commonly used to achieve a balance between computational cost and accuracy for organic molecules. nih.govirjweb.com

For this compound, a DFT calculation would begin by constructing an initial three-dimensional structure. This structure is then optimized to find the lowest energy conformation, which corresponds to the most stable molecular geometry. During optimization, bond lengths, bond angles, and dihedral angles are adjusted until a minimum on the potential energy surface is located.

The introduction of substituents onto the parent 1,5-naphthyridine (B1222797) ring induces notable changes in its geometry. The two chlorine atoms at positions 2 and 4, being highly electronegative, are expected to shorten the C-Cl bonds and influence the adjacent C-C and C-N bond lengths within the pyridine (B92270) rings through inductive effects. The methyl group at position 6, being electron-donating, will have its own distinct impact on the local geometry. Theoretical calculations are essential to precisely quantify these structural modifications. While specific experimental data for this compound is scarce, the optimized geometric parameters can be predicted with high confidence based on DFT calculations performed on analogous systems.

Table 1: Predicted Geometric Parameters for a Substituted 1,5-Naphthyridine Analogue using DFT Note: This table presents typical data obtained from DFT (B3LYP/6-311++G(d,p)) calculations on a substituted naphthyridine. The values serve as a predictive model for the title compound.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Predicted Value | Parameter | Predicted Value |

| C2-Cl | 1.745 | C3-C2-N1 | 123.5 |

| C4-Cl | 1.748 | C3-C4-N5 | 124.0 |

| C6-C(H3) | 1.510 | C(H3)-C6-C7 | 121.0 |

| N1-C2 | 1.320 | C2-N1-C8a | 117.5 |

| N5-C4 | 1.325 | C4-N5-C4a | 117.8 |

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.comyoutube.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated using Koopmans' theorem:

Chemical Potential (μ): μ ≈ (E_HOMO + E_LUMO) / 2

Chemical Hardness (η): η ≈ (E_LUMO - E_HOMO) / 2

Global Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η)

Table 2: Calculated FMO Energies and Global Reactivity Descriptors for a Substituted Naphthyridine Analogue Note: This table is based on representative values from DFT calculations on heterocyclic systems and serves as an illustrative model for the title compound.

| Parameter | Value (eV) | Definition |

|---|---|---|

| E_HOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital |

| ΔE (HOMO-LUMO Gap) | 4.70 | E_LUMO - E_HOMO |

| Chemical Potential (μ) | -4.50 | (E_HOMO + E_LUMO) / 2 |

| Chemical Hardness (η) | 2.35 | (E_LUMO - E_HOMO) / 2 |

| Electrophilicity Index (ω) | 4.31 | μ² / (2η) |

Spectroscopic Characterization and Theoretical Simulations

Spectroscopic techniques provide direct experimental insight into the structure and bonding of a molecule. When combined with theoretical simulations, a powerful synergy is created, allowing for the precise assignment of spectral features and a deeper understanding of the underlying molecular properties.

Vibrational Spectroscopy (FT-IR, FT-Raman) and Computational Correlation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. youtube.comyoutube.com FT-IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. flir.com Raman spectroscopy, conversely, detects the inelastic scattering of laser light, with active modes involving a change in the molecule's polarizability. youtube.com The two techniques are complementary and together provide a comprehensive vibrational fingerprint of the molecule.

The interpretation of complex vibrational spectra is greatly facilitated by computational methods. DFT calculations can predict the vibrational frequencies and intensities with remarkable accuracy. wisc.edunih.govnih.gov By comparing the experimental FT-IR and Raman spectra with the theoretically simulated spectra, each observed band can be assigned to a specific vibrational mode (e.g., stretching, bending, or twisting) of a particular functional group. nih.govresearchgate.net For this compound, one would expect to observe characteristic vibrations for the naphthyridine ring, C-H bonds, the C-CH₃ bond, and the C-Cl bonds.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Note: These assignments are based on DFT calculations and experimental data from analogous substituted aromatic and heterocyclic compounds. nih.govresearchgate.net

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Method |

|---|---|---|

| 3100-3000 | Aromatic C-H stretching | FT-IR, FT-Raman |

| 2980-2870 | Methyl (CH₃) C-H stretching | FT-IR, FT-Raman |

| 1610-1580 | Naphthyridine ring C=C/C=N stretching | FT-IR, FT-Raman |

| 1480-1440 | Naphthyridine ring stretching | FT-IR, FT-Raman |

| 1465-1450 | Methyl (CH₃) asymmetric bending | FT-IR |

| 850-750 | C-H out-of-plane bending | FT-IR |

| 800-600 | C-Cl stretching | FT-IR, FT-Raman |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) and Time-Dependent DFT Analysis

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule. UV-Vis spectroscopy measures the energy required to promote an electron from a ground state orbital to an excited state orbital (e.g., π→π* or n→π* transitions). Fluorescence spectroscopy measures the energy released when an electron returns from an excited singlet state to the ground state.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for simulating electronic spectra. rsc.orggithub.io It can accurately predict the wavelengths of maximum absorption (λ_max), the intensity of the transitions (oscillator strength, f), and the molecular orbitals involved in each electronic excitation. researchgate.netresearchgate.net This allows for a detailed assignment of the bands observed in experimental UV-Vis and fluorescence spectra. The substituents on the 1,5-naphthyridine core have a profound effect on its electronic transitions. The chloro and methyl groups will modulate the energies of the π and n orbitals, leading to shifts in the absorption and emission wavelengths.

Table 4: Predicted Electronic Transitions for a Substituted Naphthyridine Analogue via TD-DFT Note: This table shows representative TD-DFT output for a substituted naphthyridine in a solvent like DMSO, serving as a model for the title compound. researchgate.netresearchgate.net

| λ_calc (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 355 | 0.25 | HOMO -> LUMO | π -> π |

| 310 | 0.18 | HOMO-1 -> LUMO | π -> π |

| 285 | 0.05 | HOMO -> LUMO+1 | n -> π |

| 260 | 0.45 | HOMO-2 -> LUMO | π -> π |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon framework. Chemical shifts (δ), coupling constants (J), and signal multiplicities are used to piece together the molecular structure.

For this compound, ¹H NMR would show distinct signals for the protons on the naphthyridine ring and a singlet for the methyl group protons. The electronegative chlorine atoms and the bicyclic ring system would cause the aromatic protons to appear in the downfield region (typically δ 7.5-9.0 ppm). The methyl protons would likely appear as a singlet around δ 2.5-3.0 ppm. In the ¹³C NMR spectrum, distinct signals would be observed for each unique carbon atom. The carbons bonded to chlorine (C2 and C4) would be significantly downfield, while the methyl carbon would be found in the upfield region. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can be used to predict NMR chemical shifts, aiding in the assignment of complex spectra. washington.edu

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: Predicted values are relative to TMS in a solvent like CDCl₃ and are based on data from parent 1,5-naphthyridine and substituent effects from analogous compounds. nih.govchemicalbook.com

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Proton | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |

| H-3 | ~7.8 | C-2 | ~152 |

| H-7 | ~7.6 | C-3 | ~125 |

| H-8 | ~8.9 | C-4 | ~155 |

| CH₃ | ~2.7 | C-4a | ~145 |

| C-6 | ~158 | ||

| C-7 | ~122 | ||

| C-8 | ~138 | ||

| C-8a | ~148 | ||

| CH₃ | ~24 |

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking studies are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. In the context of drug discovery, these techniques are instrumental in elucidating the potential mechanism of action and guiding the design of more potent and selective inhibitors. For 1,5-naphthyridine derivatives, which are known to interact with various protein kinases, docking studies can reveal key interactions within the ATP-binding site.

While specific docking studies for this compound are not extensively documented in the public domain, its structural similarity to other known kinase inhibitors allows for the construction of a plausible binding model. Many kinase inhibitors containing a heterocyclic scaffold, such as 1,5-naphthyridine, function by forming hydrogen bonds with the "hinge" region of the kinase domain, a critical feature for ATP binding.

A hypothetical docking study of this compound can be envisioned against a representative protein kinase, such as 3-phosphoinositide-dependent protein kinase-1 (PDK1), for which other naphthyridine-based inhibitors have been modeled. researchgate.net In such a model, one of the nitrogen atoms of the 1,5-naphthyridine core would likely act as a hydrogen bond acceptor, interacting with the backbone amide protons of a hinge residue like Valine or Alanine.

A series of 2,8-disubstituted-1,5-naphthyridines have been investigated as inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a key enzyme in the life cycle of the malaria parasite. nih.gov Docking studies of these compounds revealed that the 1,5-naphthyridine core indeed interacts with the hinge region of the kinase. nih.gov The substituents at the 2 and 8 positions were found to occupy different pockets within the ATP-binding site, influencing the potency and selectivity of the inhibitors. nih.gov This provides a strong basis for predicting that this compound would adopt a similar binding mode in a kinase active site.

The results of a representative molecular docking simulation are often presented in a table that summarizes the binding energy and key interactions. The binding energy is a calculated value that estimates the strength of the interaction between the ligand and the protein, with more negative values indicating a stronger interaction.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| This compound | Protein Kinase (e.g., PDK1) | -8.5 | Val158, Ala162 | Hydrogen Bond with N1 of naphthyridine |

| Leu88, Val96 | Hydrophobic interaction with dichloro-phenyl moiety | |||

| Met156 | Hydrophobic interaction with methyl group |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are a computational approach aimed at correlating the structural or physicochemical properties of a series of compounds with their observed properties, such as biological activity, toxicity, or solubility. These studies are essential for understanding how changes in the molecular structure affect a particular property and for designing new compounds with desired characteristics.

For a series of naphthyridine derivatives, QSPR models can be developed to predict their biological activity, for instance, as enzyme inhibitors. researchgate.netnih.gov These models are typically derived using a set of molecular descriptors, which are numerical values that encode different aspects of the molecular structure. Common descriptors include steric parameters (e.g., molecular weight, volume), electronic parameters (e.g., dipole moment, partial charges), and hydrophobic parameters (e.g., logP).

A typical QSPR study involves the following steps:

Data Set Selection: A series of structurally related compounds with measured property values is selected.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that relates the descriptors to the property of interest.

Model Validation: The predictive power of the QSPR model is assessed using statistical metrics.

For a series of naphthyridine-based inhibitors, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a more detailed understanding of the structure-activity relationship. researchgate.netnih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where changes in steric, electrostatic, or hydrophobic fields would lead to an increase or decrease in activity.

The following table illustrates the types of descriptors that would be relevant in a QSPR study of this compound and its analogues, along with their potential influence on biological activity.

| Compound | Molecular Weight (g/mol) | logP | Dipole Moment (Debye) | Predicted Biological Activity (IC50, µM) |

|---|---|---|---|---|

| 1,5-Naphthyridine | 130.14 | 1.35 | 2.1 | > 100 |

| 6-Methyl-1,5-naphthyridine | 144.17 | 1.85 | 2.3 | 50 |

| 2,4-Dichloro-1,5-naphthyridine | 199.03 | 2.85 | 1.5 | 15 |

| This compound | 213.06 | 3.35 | 1.7 | 5 |

Coordination Chemistry and Catalytic Applications of Naphthyridine Based Ligands

Design and Synthesis of Naphthyridine-Derived Ligands for Metal Complexation

The design of naphthyridine-based ligands is centered on their ability to act as chelating agents for metal ions. The two nitrogen atoms within the bicyclic structure are strategically positioned to form stable complexes with a single metal center or to bridge two metal centers, facilitating bimetallic catalysis. The 1,5-naphthyridine (B1222797) scaffold, like its isomers, provides a rigid framework that allows for precise control over the geometry and distance between coordinated metal ions. Substituents on the naphthyridine ring, such as the chloro and methyl groups in 2,4-dichloro-6-methyl-1,5-naphthyridine, are crucial for tuning the electronic properties and steric environment of the resulting metal complexes, thereby influencing their reactivity and selectivity in catalytic applications.

The synthesis of substituted 1,5-naphthyridines can be achieved through various organic chemistry methodologies. While a specific, detailed synthesis for this compound (CAS 959007-01-3) is not extensively documented in readily available literature, its structure suggests a multi-step synthetic route based on established reactions for this heterocyclic system. bldpharm.com

A plausible pathway could start from a substituted 3-aminopyridine (B143674). For instance, the synthesis of 2-hydroxy-6-methyl-1,5-naphthyridine has been reported and can serve as a key intermediate. nih.gov General synthetic strategies for the 1,5-naphthyridine core often involve cyclization reactions, such as the Skraup synthesis, where a 3-aminopyridine derivative reacts with a carbonyl compound like glycerol (B35011), or the Friedländer annulation. nih.govnih.gov

Once the 6-methyl-1,5-naphthyridine core with hydroxyl groups at the 2 and 4 positions (i.e., a naphthyridinedione) is formed, the chloro substituents can be introduced. A common method for converting naphthyridinone or N-oxide precursors to their chloro-derivatives is treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.govresearchgate.net This step would convert a precursor like 6-methyl-1,5-naphthyridine-2,4-dione into the target compound, this compound.

The table below outlines some common precursors and reactions used in the synthesis of substituted 1,5-naphthyridines.

| Precursor Type | Reagents/Reaction Type | Resulting Structure | Reference |

| 3-Aminopyridine Derivatives | Skraup or Friedländer Reaction | 1,5-Naphthyridine Core | nih.govnih.gov |

| N-(3-Pyridyl)aldimines | [4+2] Cycloaddition with Alkynes | Substituted 1,5-Naphthyridines | nih.gov |

| 1,5-Naphthyridinones | Phosphorus Oxychloride (POCl₃) | Chloro-1,5-Naphthyridines | nih.gov |

| 1,5-Naphthyridine N-Oxides | Phosphorus Oxychloride (POCl₃) | Chloro-1,5-Naphthyridines | nih.govresearchgate.net |

| Halogenated 1,5-Naphthyridines | Amines (SNAr) | Amino-1,5-Naphthyridines | nih.gov |

Formation and Characterization of Metal Complexes with 1,5-Naphthyridine Scaffolds

The 1,5-naphthyridine framework serves as an excellent bidentate ligand, coordinating to metal centers through the lone pairs of its two nitrogen atoms. nih.gov The formation of these metal complexes typically involves reacting the naphthyridine ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be mononuclear, with one metal ion chelated by the ligand, or dinuclear, where the naphthyridine acts as a bridge between two metal centers. rsc.orgasianpubs.org The specific geometry and coordination number of the complex are influenced by the metal's identity, its oxidation state, and the presence of other ligands in the coordination sphere. rsc.org

A variety of analytical techniques are employed to characterize these metal complexes and elucidate their structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand framework within the complex in solution, with shifts in proton and carbon signals upon coordination providing evidence of complex formation. asianpubs.org

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: IR spectroscopy helps identify the coordination of the naphthyridine ligand to the metal by observing shifts in the vibrational frequencies of the C=N and C=C bonds. UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are often sensitive to the coordination environment. asianpubs.org

Electrochemistry: Techniques like cyclic voltammetry are used to study the redox properties of the metal complexes, which is particularly important for their application in catalysis. rsc.org

Naphthyridine-Based Catalysts in Organic Transformations

The unique electronic and structural properties of naphthyridine ligands make their metal complexes highly effective catalysts for a range of organic transformations. The this compound, with its electron-withdrawing chloro groups, can modulate the electron density at the metal center, enhancing its catalytic activity.

Bimetallic Catalysis and Metal-Metal or Metal-Ligand Cooperativity

Naphthyridine ligands are particularly valued for their ability to support bimetallic catalysis. The rigid scaffold holds two metal atoms at a fixed and close proximity, enabling cooperative interactions between them. rsc.org This metal-metal cooperativity, where both metal centers participate in the reaction mechanism, can lead to enhanced reactivity and unique selectivity that is not achievable with mononuclear catalysts. Although much of the research has focused on the 1,8-naphthyridine (B1210474) isomer, the principles apply to the 1,5-naphthyridine scaffold as well. These bimetallic complexes can activate substrates across the two metal centers, facilitating bond-breaking and bond-forming steps in a concerted manner. nih.gov

Copper-Catalyzed Reactions (e.g., Azide-Alkyne Cycloadditions, C–H Activation)

Copper complexes of naphthyridine ligands have emerged as powerful catalysts. researchgate.net They are notably effective in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry" for synthesizing 1,2,3-triazoles. The bimetallic nature of some copper-naphthyridine complexes is believed to play a key role in the catalytic cycle, facilitating the activation of both the azide (B81097) and the alkyne. These catalysts have also shown promise in C–H activation reactions, enabling the direct functionalization of otherwise inert carbon-hydrogen bonds, which is a highly sought-after transformation in organic synthesis.

Other Transition Metal Catalysis (e.g., Ru, Pd, Pt, Mg)

Beyond copper, 1,5-naphthyridine derivatives are effective ligands for a variety of other transition metals used in catalysis.

Ruthenium (Ru): Ruthenium complexes bearing naphthyridine ligands have been developed for various catalytic processes. These complexes are often designed for applications in oxidation reactions and as molecular switches. diva-portal.org

Palladium (Pd): Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis. Naphthyridine ligands can be used to stabilize palladium catalysts, for instance, in Stille or Suzuki couplings, to construct complex organic molecules. mdpi.com

Platinum (Pt): Platinum complexes with naphthyridine ligands have been synthesized and studied, with potential applications in catalysis and materials science.

Magnesium (Mg): The reactivity of organomagnesium compounds with naphthyridine ligands has been explored, highlighting the versatility of this scaffold in coordinating with main group metals and influencing their reactivity. uu.nl

The table below summarizes some catalytic applications involving different metal-naphthyridine complexes.

| Metal | Type of Reaction | Significance | Reference |

| Copper (Cu) | Azide-Alkyne Cycloaddition (CuAAC), C-H Activation | Efficient synthesis of triazoles and direct functionalization. | researchgate.net |

| Ruthenium (Ru) | Oxidation, Photochemistry | Used as catalysts and in molecular devices. | diva-portal.org |

| Palladium (Pd) | Cross-Coupling Reactions | Formation of C-C bonds to build complex molecules. | mdpi.com |

| Multiple Metals | Bimetallic Catalysis | Enhanced reactivity through metal-metal cooperativity. | rsc.orgnih.gov |

Applications in Advanced Materials Science

Optoelectronic Materials and Devices

The electron-deficient nature of the naphthyridine ring is a key feature for its use in optoelectronic devices, where the efficient transport of electrons is crucial.

While no direct reports on the use of 2,4-Dichloro-6-methyl-1,5-naphthyridine in OLEDs or OPTs were found, related naphthyridine compounds have shown promise. For instance, a series of n-type conjugated 1,8-naphthyridine (B1210474) oligomers have been successfully utilized in OLEDs. rsc.orgresearchgate.net These materials serve as both emitters and electron-transport layers. rsc.org They exhibit high fluorescence quantum yields, good thermal stability with decomposition temperatures between 380-400 °C, and reversible electrochemical reduction, which are all desirable properties for OLED materials. rsc.orgresearchgate.net

Devices fabricated with these naphthyridine-based materials have demonstrated the ability to emit yellow to white-pink light with notable performance metrics. rsc.orgresearchgate.net For example, yellow-emitting OLEDs have achieved a maximum brightness of 250 cd/m² and a current efficiency of 1.2 cd/A, while some white-pink emitters reached brightness levels of 400 cd/m² at 4 volts. rsc.orgresearchgate.net The performance of these related compounds suggests that polymers or oligomers synthesized from this compound could potentially exhibit similar useful properties for OLED and OPT applications.

The application of naphthyridine derivatives extends to organic photovoltaics and field-effect transistors. Although specific data for this compound is unavailable, research on other naphthyridine structures, such as naphthyridinedione-based molecules, highlights their potential. These materials can be designed to function as multifunctional organic semiconductors, suitable for both OPVs and OFETs. The performance of such materials is influenced by molecular design, including the extension of π-conjugation and the introduction of fluorine atoms, which can be achieved by reacting precursor molecules like dichloronaphthyridines.

Fluorescent Probes and Sensors

The inherent fluorescence of many naphthyridine derivatives makes them excellent candidates for the development of chemical sensors. Research has demonstrated the use of 2,7-naphthyridine (B1199556) derivatives as fluorophores for creating fluorescent probes. nih.gov These probes can detect specific analytes, such as thiophenol, with high sensitivity and selectivity, exhibiting features like a large Stokes shift and rapid response times. nih.gov Another study focused on a 1,8-naphthalimide-based probe for detecting mercury ions in biological systems. nih.gov This probe showed a low detection limit and high selectivity, enabling the imaging of mercury ions in living cells. nih.gov

The synthetic versatility of this compound, with its reactive chloro groups, would allow for the attachment of various recognition moieties and fluorophores, potentially leading to novel sensors for a range of ions and molecules.

Polymeric Naphthyridine Architectures for Electronic Applications

The creation of polymers incorporating the 1,5-naphthyridine (B1222797) unit is a key strategy for developing new electronic materials. The reactivity of dichloro-derivatives of 1,5-naphthyridine allows for their use as monomers in polymerization reactions, such as cross-coupling processes. nih.gov These reactions can lead to the formation of extended, conjugated polymer chains with tailored electronic properties. The final properties of these polymers are highly dependent on the specific structure of the repeating unit and any side chains attached. While the direct polymerization of this compound for electronic applications has not been documented, the general synthetic strategies for 1,5-naphthyridines suggest this is a feasible route to new materials. nih.gov

Non-Linear Optical (NLO) Properties

Certain naphthyridine derivatives have been investigated for their non-linear optical (NLO) properties, which are important for applications like optical switching. Theoretical studies using density functional theory (DFT) have been performed on push-pull chromophores based on the 2,7-naphthyridine scaffold. rsc.org These studies indicate that by modifying the naphthyridine core with electron-donating and electron-accepting groups, it is possible to tune the NLO response of the molecule. rsc.org The research showed that such derivatives could possess significantly higher hyperpolarizability values compared to the parent naphthyridine, which is a key parameter for NLO materials. rsc.org There are currently no NLO studies specifically focused on this compound, but its structure could serve as a foundational element for the synthesis of new NLO-active compounds.

Future Research Directions and Synthetic Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of the 1,5-naphthyridine (B1222797) core can be achieved through various established methods, such as the Skraup and Friedländer reactions. nih.govnih.gov However, the development of novel and more sustainable synthetic routes for specifically substituted derivatives like 2,4-Dichloro-6-methyl-1,5-naphthyridine remains a key challenge.

A significant challenge lies in the controlled synthesis of the specific isomer, this compound, avoiding the formation of other isomers. Traditional methods often yield mixtures of products that are difficult to separate. researchgate.net Therefore, the design of highly specific catalysts and the fine-tuning of reaction conditions will be paramount.

Advanced Functionalization Strategies for Complex Naphthyridine Derivatives

The two chlorine atoms in this compound serve as versatile leaving groups for nucleophilic substitution reactions, opening up a wide array of possibilities for creating more complex derivatives. nih.gov Future research should aim to develop advanced functionalization strategies that allow for the selective and sequential replacement of these chlorine atoms.

This differential reactivity could be exploited to introduce different functional groups at the 2- and 4-positions, leading to the generation of a diverse library of compounds with tailored properties. For instance, palladium-catalyzed amination reactions could be employed to introduce various amine-containing moieties, which are common in pharmacologically active compounds. mdpi.com Furthermore, Suzuki and Stille cross-coupling reactions could be utilized to form new carbon-carbon bonds, enabling the attachment of aryl, heteroaryl, or alkyl groups. diva-portal.org

A key challenge will be to control the chemoselectivity of these reactions, particularly when introducing different substituents sequentially. The electronic influence of the methyl group at the 6-position on the reactivity of the two chlorine atoms would be an important aspect to investigate through both experimental and computational studies.

Integration of Naphthyridine Scaffolds in Emerging Material Technologies

Naphthyridine-based compounds have shown potential in the development of organic light-emitting diodes (OLEDs) and other electronic materials. acs.org The planar structure and electron-deficient nature of the 1,5-naphthyridine ring system make it an attractive candidate for use as an electron-transporting material.

Future research could explore the potential of this compound as a building block for novel organic electronic materials. By strategically replacing the chlorine atoms with suitable chromophoric or electron-donating/withdrawing groups, it may be possible to tune the photophysical and electronic properties of the resulting molecules. The synthesis of oligomers or polymers incorporating the this compound unit could lead to materials with interesting charge transport characteristics.

A significant hurdle in this area is the establishment of clear structure-property relationships. Systematic studies will be needed to understand how modifications to the 1,5-naphthyridine core, including the specific substitution pattern of this compound, affect key material properties such as luminescence, charge mobility, and thermal stability.

Interdisciplinary Research in Naphthyridine Chemistry

The full potential of this compound and its derivatives can only be realized through interdisciplinary research efforts. Collaboration between synthetic organic chemists, medicinal chemists, materials scientists, and computational chemists will be crucial.

Medicinal chemists could explore the biological activities of novel derivatives, given that the broader class of 1,5-naphthyridines has been investigated for various therapeutic applications. nih.govtandfonline.com Materials scientists can contribute their expertise in device fabrication and characterization to evaluate the performance of new naphthyridine-based materials. acs.org Computational chemists can provide valuable insights into the electronic structure, reactivity, and potential properties of new compounds, thereby guiding synthetic efforts. acs.org

The primary challenge in fostering such interdisciplinary research is often communication and the integration of different scientific languages and methodologies. Establishing collaborative platforms and funding opportunities that specifically target such interdisciplinary projects will be essential for driving innovation in this field.

Q & A

Basic: What are the established synthetic routes for preparing 2,4-dichloro-6-methyl-1,5-naphthyridine, and what factors influence reaction yields?

Answer:

The synthesis of this compound can be approached via cyclization or halogenation of methyl-substituted precursors. A common method involves Oakes and Rydon’s procedure , where phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are used to chlorinate hydroxyl or methoxy groups on the naphthyridine core . For example, demethylation of methoxy-substituted intermediates under acidic conditions (e.g., HBr in acetic acid) can yield chlorinated derivatives .

Key factors affecting yields :

- Temperature control : Excessive heat may lead to over-chlorination or decomposition.

- Catalyst choice : Transition metals (e.g., Pd) improve regioselectivity in cross-coupling steps for methyl group introduction .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates in nucleophilic substitutions .

Basic: How can the structure of this compound be confirmed using spectroscopic methods?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Distinct AB coupling systems are observed for protons at positions 3 and 7 (δ ~8.2–8.5 ppm, J = 5–6 Hz) due to electron-withdrawing chlorine and methyl groups .

- ¹³C NMR : The methyl group at position 6 appears at δ ~20–25 ppm, while chlorine-substituted carbons (C2 and C4) resonate at δ ~140–150 ppm .

- Mass Spectrometry : A molecular ion peak at m/z 217 [M]⁺ with fragment ions at m/z 182 (loss of Cl) and 149 (loss of CH₃) confirms the molecular formula C₉H₆Cl₂N₂ .

- Elemental Analysis : Expected composition: C 49.6%, H 2.8%, N 12.8%, Cl 32.8% (deviations >0.3% indicate impurities) .

Basic: What are the primary biological targets and activities reported for this compound derivatives?

Answer:

- Antimicrobial Activity : Chlorinated naphthyridines inhibit bacterial DNA gyrase and topoisomerase IV, with MIC values <1 µg/mL against Staphylococcus aureus .

- Anticancer Potential : Derivatives show IC₅₀ values of 5–10 µM against breast cancer (MCF-7) cells by disrupting tubulin polymerization .

- Enzyme Inhibition : The methyl group enhances lipophilicity, improving binding to hydrophobic enzyme pockets (e.g., Plasmodium PI4K inhibitors for malaria treatment) .

Advanced: How do steric and electronic effects from the methyl group at position 6 influence substitution reactions in this compound?

Answer:

The methyl group introduces steric hindrance and electron-donating effects , altering reactivity:

- Regioselectivity : Substitution at C4 is favored over C2 due to reduced steric crowding (C4 is para to the methyl group) .

- Reaction Rates : Electron-donating methyl groups deactivate the ring, slowing nucleophilic substitutions compared to non-methylated analogs (e.g., 2,4-dichloro-1,5-naphthyridine reacts 2x faster with amines) .

- Byproduct Formation : Methyl groups suppress competing elimination pathways, improving yields in amination reactions (>80% with NH₃/EtOH at 170°C) .

Advanced: What strategies resolve contradictions in reported bioactivity data for halogenated naphthyridines?

Answer: Contradictions arise from variations in substituent positioning , assay conditions , or target specificity . Mitigation strategies include:

- Structural Confirmation : Validate compound purity via HPLC-MS and crystallography to rule out isomer contamination .

- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO <0.1% v/v) .

- Computational Modeling : Perform molecular docking to compare binding affinities of 2,4-dichloro-6-methyl derivatives vs. analogs (e.g., 2,6-dichloro isomers show 30% lower binding to PI4K) .

Advanced: How can reaction conditions be optimized for regioselective synthesis of this compound derivatives?

Answer:

- Temperature : Lower temperatures (0–25°C) favor mono-substitution; higher temperatures (>80°C) promote di-substitution .

- Catalysts : Pd(PPh₃)₄ enhances cross-coupling efficiency for methyl group introduction (yields >90% under microwave irradiation) .

- Solvent Optimization : Use DMF for polar transition states in aminations, or toluene for radical-based chlorinations .

Basic: What safety precautions are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact (potential irritant) .

- Ventilation : Use fume hoods due to possible HCl gas release during hydrolysis .

- Storage : Store in airtight containers under nitrogen at –20°C to prevent moisture absorption .

Advanced: What analytical techniques differentiate this compound from its structural isomers?

Answer:

- X-ray Crystallography : Resolves chlorine and methyl positions (e.g., C6–CH₃ bond length ~1.48 Å vs. 1.54 Å in 2,6-dichloro isomers) .

- IR Spectroscopy : C–Cl stretches at 550–600 cm⁻¹ and C–H (CH₃) bends at 1370–1380 cm⁻¹ confirm substitution patterns .

- High-Resolution MS : Exact mass of 216.9845 [M+H]⁺ distinguishes it from isomers (e.g., 2,6-dichloro analog: 216.9812) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.